Home > Products > Screening Compounds P78198 > 9-(4-Hydroxybutyl)-N2-phenylguanine
9-(4-Hydroxybutyl)-N2-phenylguanine - 161363-19-5

9-(4-Hydroxybutyl)-N2-phenylguanine

Catalog Number: EVT-10892679
CAS Number: 161363-19-5
Molecular Formula: C15H17N5O2
Molecular Weight: 299.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-(4-hydroxybutyl)-N2-phenylguanine is a solid. This compound belongs to the hypoxanthines. These are compounds containing the purine derivative 1H-purin-6(9H)-one. 9-(4-hydroxybutyl)-n2-phenylguanine is known to target thymidine kinase.
Overview

9-(4-Hydroxybutyl)-N2-phenylguanine, also known as HBPG, is a small molecule classified under the hypoxanthines, which are derivatives of purine. This compound is primarily noted for its role as an inhibitor of thymidine kinase, an enzyme critical in the phosphorylation of nucleosides in viral replication processes. While not approved for clinical use, it has been explored in experimental settings for its potential therapeutic applications against herpes simplex virus types 1 and 2 .

Source and Classification

HBPG is synthesized from various precursors in the laboratory and is categorized as an experimental drug due to its ongoing research status. It does not have any current patents or clinical trials listed, indicating that it remains in the preclinical phase of development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-(4-hydroxybutyl)-N2-phenylguanine typically involves several steps that modify the guanine structure to introduce the hydroxybutyl side chain at the 9-position. One common synthetic route includes:

  1. Starting Material: The synthesis begins with N2-phenylguanine.
  2. Alkylation: The introduction of a hydroxybutyl group can be achieved through alkylation reactions involving appropriate alkyl halides or alcohols.
  3. Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological testing.

The compound's synthesis has been optimized to yield high purity and efficiency, making it suitable for pharmacological studies .

Molecular Structure Analysis

Structure and Data

The molecular formula for HBPG is C15H17N5O2, with a molecular weight of approximately 299.33 g/mol. The structure features a guanine core with a phenyl group at the N2 position and a hydroxybutyl group at the 9 position.

  • IUPAC Name: 9-(4-hydroxybutyl)-2-(phenylamino)-6,9-dihydro-1H-purin-6-one
  • SMILES Notation: OCCCCN1C=NC2=C1N=C(NC1=CC=CC=C1)NC2=O
  • InChI Key: JHBXNPBKSPYOFT-UHFFFAOYSA-N

The compound's three-dimensional structure has been elucidated through X-ray diffraction studies, revealing its binding conformation within thymidine kinase .

Chemical Reactions Analysis

Reactions and Technical Details

HBPG acts primarily as a competitive inhibitor of thymidine kinase, meaning it competes with thymidine for binding at the enzyme's active site. The mechanism involves:

  • Binding: HBPG binds to the active site of thymidine kinase without undergoing phosphorylation itself.
  • Inhibition: By occupying this site, HBPG prevents the phosphorylation of natural substrates, thereby inhibiting viral DNA synthesis.

Studies have shown that HBPG can be phosphorylated by thymidine kinases from herpes simplex viruses, albeit with lower efficiency compared to natural substrates like thymidine .

Mechanism of Action

Process and Data

The mechanism by which HBPG exerts its antiviral effects involves several key processes:

  1. Inhibition of Thymidine Kinase: By effectively competing with thymidine, HBPG reduces the availability of phosphorylated nucleotides necessary for viral replication.
  2. Blocking Viral Reactivation: In vivo studies have demonstrated that systemic administration of HBPG can suppress reactivation of herpes simplex virus in animal models .
  3. Substrate Efficiency: Although HBPG is not a substrate for viral DNA polymerases, it serves as an efficient substrate for thymidine kinases, which plays a crucial role in its inhibitory action .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key pharmacokinetic properties include:

  • Human Intestinal Absorption: High probability (0.9928)
  • Blood-Brain Barrier Penetration: Moderate probability (0.9145)
  • P-glycoprotein Interaction: Non-inhibitor status suggests limited interaction with drug transport mechanisms .
Applications

Scientific Uses

9-(4-Hydroxybutyl)-N2-phenylguanine has shown potential applications in:

  • Antiviral Research: As an inhibitor of herpes simplex virus thymidine kinases, it is being studied for its ability to prevent viral infections and reactivations.
  • Pharmacological Studies: Its unique mechanism makes it a candidate for further exploration in drug design against viral infections.
  • Biochemical Research: Understanding its interactions with enzymes can provide insights into nucleoside metabolism and antiviral strategies .
Synthesis and Structural Optimization

Synthetic Pathways for N2-Phenylguanine Derivatives

The synthesis of N2-phenylguanine derivatives hinges on strategic modifications at the purine C2 and C9 positions. A pivotal intermediate is 2-bromohypoxanthine, which undergoes nucleophilic substitution to introduce the N2-phenylamino group. This is achieved by reacting 2-bromohypoxanthine with aniline under controlled conditions, yielding 2-phenylamino-6-oxopurine (N2-phenylguanine) [5]. Subsequent phosphorylation with phosphoryl chloride (POCl₃) converts the C6 carbonyl to a chloro group, generating 6-chloro-2-phenylaminopurine. This reactive intermediate serves as the scaffold for C9 alkylation [5] [1]. Alternative C2 modifications include synthesizing 2-phenylthio and 2-phenoxy analogues via analogous routes using thiophenol or phenol, respectively. However, these derivatives exhibit reduced thymidine kinase (TK) inhibitory potency compared to the N2-phenylamino variant, underscoring the critical role of the NH group for hydrogen bonding with the enzyme [5].

Key synthetic challenges include regioselectivity during C9 alkylation, where competing N7 alkylation can occur. Optimization employs polar aprotic solvents (e.g., DMF) and sterically hindered bases (e.g., DBU) to favor N9-isomer formation. Final deprotection under mild alkaline conditions (e.g., NaOH/EtOH) yields the target N2-phenylguanine derivatives [1] [5].

Rational Design of 9-(4-Hydroxybutyl) Side Chain Modifications

The 9-(4-hydroxybutyl) chain in HBPG was engineered to balance hydrophilicity, enzymatic recognition, and metabolic stability. Structure-activity relationship (SAR) studies systematically compared alkyl chain length, terminal functionality, and steric effects:

  • Chain Length Optimization: Analogues with shorter (C2-C3) or longer (C5) hydroxyalkyl chains showed reduced inhibitory potency against herpes simplex virus (HSV) TK. For example, 9-(3-hydroxypropyl)-N2-phenylguanine (IC₅₀ = 2.0 μM for HSV-1 TK) and 9-(5-hydroxypentyl)-N2-phenylguanine (IC₅₀ = 15.0 μM for HSV-1 TK) were less potent than HBPG (IC₅₀ = 1.3 μM for HSV-1 TK). The C4 chain optimally positions the terminal hydroxyl for hydrogen bonding within the TK active site [5] [3].
  • Terminal Functionalization: Replacing the hydroxyl with methoxy (9-(4-methoxybutyl)) or carboxylic acid (9-(3-carboxypropyl)) groups diminished solubility or disrupted TK binding. The hydroxyl group is essential for forming a hydrogen bond with Thr⁶³ in HSV-1 TK, as confirmed by X-ray crystallography [5] [10].
  • Aminoalkyl Derivatives: Tertiary amino groups (e.g., dimethylamino, decahydroquinolinyl) enhanced potency but introduced cationicity, potentially affecting cellular uptake. Compound 12i (9-[4-(1-decahydroquinolyl)butyl]-N2-phenylguanine) exhibited exceptional Ki values (0.03 μM for HSV-1 TK; 0.005 μM for HSV-2 TK) but was pharmacologically distinct from HBPG [5].

Table 1: Inhibitory Potency of 9-Substituted N2-Phenylguanines Against HSV Thymidine Kinases

Compound9-SubstituentIC₅₀ (μM) HSV-1 TKIC₅₀ (μM) HSV-2 TK
HBPG4-Hydroxybutyl1.30.5
HBG4-Hydroxybutyl (guanine)60160
62-Hydroxyethyl4.42.2
73-Hydroxypropyl2.01.5
85-Hydroxypentyl15.054.0
94-Methoxybutyl12.014.0
103-Carboxypropyl1.00.7
12i4-(Decahydroquinolyl)butyl0.150.013

Source: Adapted from J. Med. Chem. (2005) [5]

Comparative Analysis of Synthetic Efficiency for Tricyclic Analogues

Tricyclic analogues of HBPG, designed by fusing imidazole or cyclopropane rings to the purine core, face significant synthetic hurdles. These include multi-step sequences, low yields, and chiral resolution requirements:

  • Imidazopurine Derivatives: Synthesis involves condensing 6-chloro-2-phenylaminopurine with α-halo carbonyls to form a fused imidazole ring. For example, 6-phenyl-1,N²-ethenoacyclovir requires 5-7 steps with yields <15%. These compounds exhibit moderate anti-HSV activity but lack the TK inhibitory selectivity of HBPG [8].
  • Cyclopropyl Analogues: Racemic 9-{[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl}guanine (A-5021) was synthesized in 11 steps starting from 1,4-dibromo-2-butene or R-(−)-epichlorohydrin, achieving 3-4% overall yield. Enantiomeric separation further reduced efficiency [8].

Properties

CAS Number

161363-19-5

Product Name

9-(4-Hydroxybutyl)-N2-phenylguanine

IUPAC Name

2-anilino-9-(4-hydroxybutyl)-1H-purin-6-one

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

InChI

InChI=1S/C15H17N5O2/c21-9-5-4-8-20-10-16-12-13(20)18-15(19-14(12)22)17-11-6-2-1-3-7-11/h1-3,6-7,10,21H,4-5,8-9H2,(H2,17,18,19,22)

InChI Key

JHBXNPBKSPYOFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3CCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.